2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used under mild conditions.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding hydrocarbon.
Scientific Research Applications
2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Mechanism of Action
The primary mechanism of action for 2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the aryl or vinyl group to the palladium catalyst, enabling the formation of new carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki–Miyaura coupling.
Pinacolborane: A borane reagent used in hydroboration reactions.
2-(Methoxymethoxy)phenylboronic Acid: A precursor in the synthesis of the target compound.
Uniqueness
2-(5-Bromo-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it highly suitable for various synthetic applications . Its ability to form stable boronic esters enhances its utility in complex organic synthesis .
Properties
Molecular Formula |
C14H20BBrO4 |
---|---|
Molecular Weight |
343.02 g/mol |
IUPAC Name |
2-[5-bromo-2-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)11-8-10(16)6-7-12(11)18-9-17-5/h6-8H,9H2,1-5H3 |
InChI Key |
WQUQFJJWSOORFC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OCOC |
Origin of Product |
United States |
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